(Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a dichlorobenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(piperazin-1-yl)thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, such as the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In the field of medicine, this compound has been investigated for its potential as an anticancer agent. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable for the production of various chemical products.
Mechanism of Action
The mechanism of action of (Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(2,4-dichlorobenzylidene)-2-(morpholin-4-yl)thiazol-4(5H)-one: Similar structure with a morpholine ring instead of a piperazine ring.
(Z)-5-(2,4-dichlorobenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one: Similar structure with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
(Z)-5-(2,4-dichlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine moiety enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-piperazin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS/c15-10-2-1-9(11(16)8-10)7-12-13(20)18-14(21-12)19-5-3-17-4-6-19/h1-2,7-8,17H,3-6H2/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJQRNQNXCITNC-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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